
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that regulate cell survival and proliferation. By blocking BTK activity, N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have a selective inhibitory effect on BTK activity, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. The compound has also been shown to have low toxicity and good pharmacokinetic properties, which are important factors for the development of a safe and effective drug.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its selectivity for BTK, which makes it a useful tool for studying the role of BTK in various cellular processes. However, the compound's potency and efficacy may vary depending on the experimental conditions, and its use may be limited by its availability and cost.
Future Directions
There are several potential future directions for the development and use of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. These include:
1. Clinical trials: N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is currently undergoing clinical trials for the treatment of various types of cancer and autoimmune diseases. Future studies will evaluate the safety and efficacy of the compound in humans.
2. Combination therapy: N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
3. Biomarker identification: The identification of biomarkers that predict the response to N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea may help to identify patients who are most likely to benefit from the treatment.
4. Further mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea inhibits cancer cell growth and survival.
In conclusion, N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK activity and low toxicity make it a useful tool for studying the role of BTK in cellular processes. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2-fluoroaniline and 2,2,6,6-tetramethylpiperidine-4-thione with the use of various reagents and solvents. The process involves several steps and requires expertise in organic chemistry.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown to be effective in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3S/c1-15(2)9-11(10-16(3,4)20-15)18-14(21)19-13-8-6-5-7-12(13)17/h5-8,11,20H,9-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMMYXBBJYZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)
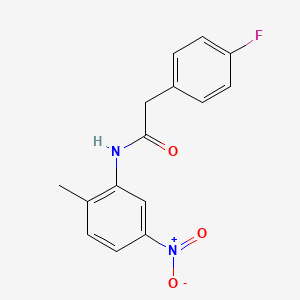
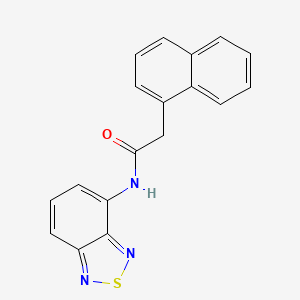
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
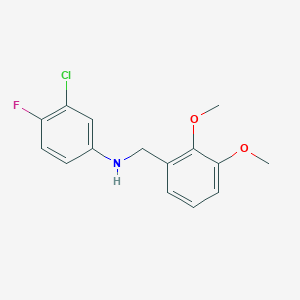
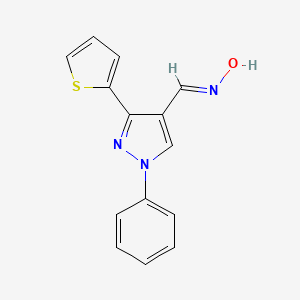

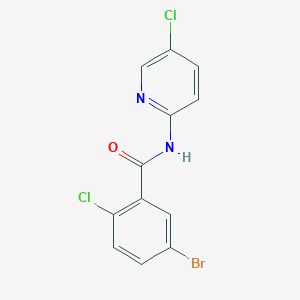
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)